4-[5,5-Dimethyl-3-oxo-2-(trifluoromethyl)-2,3,5,6-tetrahydropyrrolo[2,1-a]isoquinolin-2-yl]-2,6-dimethylphenyl 2-fluorobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex organic molecule with the following IUPAC name : This compound is a complex organic molecule with the following IUPAC name: 4-(3-(4-cyano-3-(trifluoromethyl)phenyl)-5,5-dimethyl-4-oxo-2-thioxoimidazolidin-1-yl)-2-fluorobenzoic acid . Let’s break it down:
- Core Structure : The compound contains a tetrahydropyrrolo[2,1-a]isoquinoline scaffold, which contributes to its unique properties.
- Functional Groups : It has a cyano group, a trifluoromethyl group, and a fluorobenzoate moiety.
- Molecular Weight : Approximately 451.4 g/mol.
Preparation Methods
Synthetic Routes:
- Imidazolidinone Formation : The core tetrahydropyrrolo[2,1-a]isoquinoline ring can be synthesized via cyclization reactions involving appropriate precursors.
- Functionalization : The cyano and trifluoromethyl groups are introduced through suitable synthetic steps.
- Fluorination : The fluorobenzoate group is incorporated using fluorinating agents.
Industrial Production:
- Large-scale production typically involves multistep synthesis, with optimization for yield and purity.
Chemical Reactions Analysis
- Oxidation : The cyano group can undergo oxidation to form amides or carboxylic acids.
- Reduction : Reduction of the ketone group yields the corresponding alcohol.
- Substitution : The trifluoromethyl group can participate in nucleophilic substitution reactions.
- Common Reagents : Examples include strong bases (for cyclization), reducing agents (e.g., LiAlH₄), and fluorinating agents (e.g., Selectfluor).
- Major Products : These reactions yield derivatives with altered functional groups.
Scientific Research Applications
- Medicinal Chemistry : Investigated as potential drug candidates due to its unique structure.
- Biological Studies : Used as a probe to study biological pathways.
- Materials Science : Explored for its optical and electronic properties.
- Industry : May find applications in specialty chemicals.
Mechanism of Action
- Targets : The compound likely interacts with specific receptors or enzymes.
- Pathways : Further research is needed to elucidate its precise mechanism.
Comparison with Similar Compounds
- Uniqueness : Its tetrahydropyrrolo[2,1-a]isoquinoline core sets it apart.
- Similar Compounds : Other tetrahydropyrrolo[2,1-a]isoquinolines, but none with precisely this substitution pattern.
Properties
Molecular Formula |
C30H25F4NO3 |
---|---|
Molecular Weight |
523.5 g/mol |
IUPAC Name |
[4-[5,5-dimethyl-3-oxo-2-(trifluoromethyl)-6H-pyrrolo[2,1-a]isoquinolin-2-yl]-2,6-dimethylphenyl] 2-fluorobenzoate |
InChI |
InChI=1S/C30H25F4NO3/c1-17-13-20(14-18(2)25(17)38-26(36)22-11-7-8-12-23(22)31)29(30(32,33)34)16-24-21-10-6-5-9-19(21)15-28(3,4)35(24)27(29)37/h5-14,16H,15H2,1-4H3 |
InChI Key |
SIMRGJPJROWKMZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1OC(=O)C2=CC=CC=C2F)C)C3(C=C4C5=CC=CC=C5CC(N4C3=O)(C)C)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.